5,7-Dimethoxyphenanthren-2-OL
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Overview
Description
5,7-Dimethoxyphenanthren-2-OL is an organic compound belonging to the phenanthrene family Phenanthrenes are polycyclic aromatic hydrocarbons consisting of three fused benzene rings This compound is characterized by the presence of two methoxy groups (-OCH₃) at the 5th and 7th positions and a hydroxyl group (-OH) at the 2nd position on the phenanthrene skeleton
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethoxyphenanthren-2-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxybenzaldehyde and 3,4-dimethoxybenzaldehyde.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base, such as sodium hydroxide, to form the intermediate compound.
Cyclization: The intermediate compound is then subjected to cyclization using a Lewis acid catalyst, such as aluminum chloride, to form the phenanthrene core.
Hydroxylation: Finally, the hydroxyl group is introduced at the 2nd position through a hydroxylation reaction using reagents like hydrogen peroxide or a suitable oxidizing agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5,7-Dimethoxyphenanthren-2-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alcohol or hydrocarbon using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens (Cl₂, Br₂), alkylating agents (R-X)
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alcohols or hydrocarbons
Substitution: Formation of substituted phenanthrene derivatives
Scientific Research Applications
5,7-Dimethoxyphenanthren-2-OL has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of erectile dysfunction and tuberculosis
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other industrially important compounds.
Mechanism of Action
The mechanism of action of 5,7-Dimethoxyphenanthren-2-OL involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit phosphodiesterase-5A1 (PDE5A1), which is involved in the regulation of cyclic guanosine monophosphate (cGMP) levels . This inhibition leads to increased cGMP levels, resulting in smooth muscle relaxation and vasodilation. Additionally, it may interact with other molecular targets, such as enzymes and receptors, to exert its biological effects.
Comparison with Similar Compounds
5,7-Dimethoxyphenanthren-2-OL can be compared with other similar compounds, such as:
1-(4’-Hydroxybenzyl)-4,8-dimethoxyphenanthrene-2,7-diol: This compound also contains methoxy and hydroxyl groups on the phenanthrene skeleton and has similar biological activities.
3,4-Dimethoxyphenanthrene: Lacks the hydroxyl group at the 2nd position but shares the methoxy groups at the 3rd and 4th positions.
5,7-Dimethoxyphenanthrene: Similar structure but lacks the hydroxyl group at the 2nd position.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5,7-dimethoxyphenanthren-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c1-18-13-8-11-4-3-10-7-12(17)5-6-14(10)16(11)15(9-13)19-2/h3-9,17H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMSVKBYLDVYHGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)C=CC3=C2C=CC(=C3)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70850892 |
Source
|
Record name | 5,7-Dimethoxyphenanthren-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70850892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53076-61-2 |
Source
|
Record name | 5,7-Dimethoxyphenanthren-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70850892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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